4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
The compound 4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide belongs to the class of sulfonamides . Sulfonamides are a significant class of drugs in the pharmaceutical industry, known for their diverse biological properties . They are widely used as anticancer, anti-inflammatory, antiviral agents, and are well known for their antibacterial and enzyme inhibitor properties .
Mode of Action
Sulfonamides, in general, are known to inhibit the enzyme involved in the synthesis of folic acid, a crucial component for bacterial growth . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, thereby inhibiting their growth .
Biochemical Pathways
Sulfonamides affect the biochemical pathway involved in the synthesis of folic acid . By inhibiting the enzyme involved in this pathway, they prevent the production of folic acid, which is essential for bacterial growth . The downstream effect of this inhibition is the prevention of bacterial proliferation .
Pharmacokinetics
Sulfonamides, as a class, are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The primary result of the action of sulfonamides, including this compound, is the inhibition of bacterial growth . This is achieved by preventing the synthesis of folic acid, which is essential for bacterial proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-aminobenzene-1-sulfonamide with ethyl 2-chloroacetate under basic conditions to form an intermediate. This intermediate is then cyclized with thiosemicarbazide to yield the desired thiadiazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides or thiadiazoles.
Scientific Research Applications
4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its anticancer properties and enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-aminobenzene-1-sulfonamide
- Ethyl 2-chloroacetate
- Thiosemicarbazide
Uniqueness
4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of sulfonamide and thiadiazole moieties, which confer a broad spectrum of biological activities.
Properties
IUPAC Name |
4-ethyl-N-(4-sulfamoylphenyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S2/c1-2-9-10(19-15-14-9)11(16)13-7-3-5-8(6-4-7)20(12,17)18/h3-6H,2H2,1H3,(H,13,16)(H2,12,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSBSLUTUOPQJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.